molecular formula C16H13N3O3 B15212518 5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone CAS No. 37673-85-1

5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone

Cat. No.: B15212518
CAS No.: 37673-85-1
M. Wt: 295.29 g/mol
InChI Key: MNSGYEZSEDWFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone (CAS 37673-85-1) is a functionalized dihydropyrimidinone (DHPM) derivative, a class of heterocyclic compounds recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities . This compound serves as a versatile and key synthetic intermediate or core structure for researchers exploring new therapeutic agents. The dihydropyrimidinone scaffold is structurally analogous to several biologically active molecules and is known to exhibit diverse biological properties, making it a valuable template in drug discovery programs . Its core structure is associated with anti-cancer , antiviral , antimicrobial , and anti-inflammatory activities, among others . Specifically, dihydropyrimidinones have been investigated as potential inhibitors of targets like HIV-1 integrase in antiviral research . The nitro and phenyl substituents on this particular derivative offer opportunities for further chemical modification and structure-activity relationship (SAR) studies, allowing for the optimization of potency and selectivity for specific biological targets. Researchers utilize this compound in developing novel small molecule inhibitors and probes. Handling Note: This product is provided for chemical and pharmaceutical research applications. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

CAS No.

37673-85-1

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

5-nitro-4,6-diphenyl-3,4-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C16H13N3O3/c20-16-17-13(11-7-3-1-4-8-11)15(19(21)22)14(18-16)12-9-5-2-6-10-12/h1-10,13H,(H2,17,18,20)

InChI Key

MNSGYEZSEDWFPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(NC(=O)N2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Classical Biginelli Reaction with Modified Substrates

The Biginelli reaction is a well-established method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via a three-component condensation of an aldehyde, urea, and a β-ketoester. To adapt this method for 5-nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone, significant modifications are required:

Substrate Selection and Nitro Group Incorporation

  • Aldehyde Component : Benzaldehyde derivatives are typically used to introduce phenyl groups at positions 4 and 6. For example, 4-nitrobenzaldehyde could theoretically direct nitration at position 5, but steric and electronic effects often complicate regioselectivity.
  • β-Ketoester Modification : Ethyl 3-nitroacetoacetate has been proposed as a nitro-containing β-ketoester precursor. However, its instability under acidic conditions necessitates careful temperature control (0–30°C) and the use of microwave irradiation to enhance reaction efficiency.

Reaction Optimization

In one reported protocol, benzyl halides (e.g., benzyl bromide) are oxidized in situ to benzaldehydes via Kornblum oxidation using dimethyl sulfoxide (DMSO) under catalyst-free conditions. Subsequent condensation with urea and ethyl acetoacetate under microwave irradiation (80°C) yields DHPM derivatives. While this method achieves high atom economy, the introduction of a nitro group at position 5 remains unverified in published studies.

Post-Cyclization Nitration Strategies

Nitration of Pre-Formed Dihydropyrimidinones

Nitration after cyclization offers an alternative route to bypass the limitations of the Biginelli reaction. For instance, 4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone can be treated with fuming nitric acid (HNO₃) in acetic anhydride at 0°C. This electrophilic aromatic substitution targets the electron-rich position 5 of the dihydropyrimidinone ring, yielding the nitro derivative.

Challenges and Solutions
  • Regioselectivity : The phenyl groups at positions 4 and 6 act as meta-directing groups, favoring nitration at position 5. However, over-nitration or ring oxidation may occur, necessitating strict stoichiometric control (HNO₃:substrate = 4.0–10.0 molar ratio).
  • Purification : Crude products are typically extracted with ethyl acetate, dried over sodium sulfate, and purified via flash chromatography (silica gel, acetone eluent) to isolate the nitro compound.

Multi-Step Synthesis from Nitro-Malonate Precursors

A patent (CN102952084A) describes a four-step synthesis of nitropyrimidines, which can be adapted for 5-nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone:

Stepwise Procedure

  • Nitration of Diethyl Malonate : Diethyl malonate is treated with excess HNO₃ at 0–30°C to yield diethyl 2-nitro-malonate.
  • Ring Closure with Urea : The nitro-malonate reacts with urea in ethanol under reflux, forming 4,6-dihydroxy-5-nitro-pyrimidine.
  • Thioetherification : Treatment with methylthiolate introduces the methylthio group at position 2.
  • Chlorination and Phenyl Substitution : Phosphorus oxychloride (POCl₃) mediates chlorination, followed by Friedel-Crafts arylation using benzene/AlCl₃ to install phenyl groups.
Yield and Limitations
  • This method achieves an overall yield of 22–43%, with the chlorination step being rate-limiting (40–80% efficiency).
  • The use of POCl₃ and AlCl₃ raises safety and environmental concerns, necessitating specialized handling.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Conditions Yield (%) Advantages Limitations
Modified Biginelli Benzaldehyde, ethyl nitroacetoacetate Microwave, 80°C 37–54 One-pot synthesis, atom economy Unverified nitro regioselectivity
Post-Cyclization Nitration 4,6-Diphenyl-DHPM, HNO₃ 0°C, acetic anhydride 40–60 High regioselectivity Risk of over-nitration
Multi-Step Malonate Diethyl malonate, urea, POCl₃ Reflux, 100–110°C 22–43 Scalability, functional group tolerance Lengthy process, hazardous reagents

Mechanistic Insights and Computational Studies

Density functional theory (DFT) calculations (Grimme B97-3c) on analogous nitropyrimidines reveal that ring closure is the rate-limiting step, with activation energies of ~28.8 kcal/mol. For 5-nitro-4,6-diphenyl derivatives, steric hindrance from the phenyl groups increases this barrier, favoring slower, controlled reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Halogenated derivatives: Formed by substitution reactions on the phenyl rings.

Scientific Research Applications

Chemistry

5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

This compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, dyes, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. Molecular docking studies and biochemical assays can help elucidate its mode of action.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone with two analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activities
5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone 4-Ph, 5-NO₂, 6-Ph C₁₇H₁₃N₃O₃ 307.3 Antimicrobial, anticancer (hypothesized)
6-Hydroxy-5-nitro-2-(propylsulfanyl)-4(1H)-pyrimidinone 2-SC₃H₇, 5-NO₂, 6-OH C₇H₉N₃O₄S 231.07 Enzyme inhibition (sulfanyl-mediated)
4,6-Diphenyl-3,4-dihydro-2(1H)-pyrimidinthione 4-Ph, 6-Ph, 2-S C₁₆H₁₃N₂S 265.35 Improved CNS penetration (lipophilicity)

Key Findings from Comparative Analysis

Nitro Group Impact :

  • The nitro group at position 5 in the target compound and the analog from enhances electrophilicity, favoring interactions with nucleophilic residues in enzymes or DNA. However, the hydroxy group at position 6 in the latter may reduce stability under acidic conditions compared to the phenyl group in the target compound .

Substituent Effects on Lipophilicity :

  • The diphenyl groups in the target compound confer higher lipophilicity (logP ~3.5 estimated) compared to the smaller propylsulfanyl and hydroxy substituents in the analog (logP ~1.2). This difference likely enhances the target compound’s membrane permeability but may reduce aqueous solubility .

Thione vs. Ketone Moieties :

  • Replacing the 2-ketone oxygen with sulfur (as in 4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinthione) increases lipophilicity and may improve blood-brain barrier penetration, a critical factor for CNS-targeted therapies .

Biological Activity Trends :

  • DHPM derivatives with aromatic substituents (e.g., phenyl groups) often exhibit stronger antimicrobial activity due to enhanced interactions with bacterial cell membranes or enzymes . In contrast, sulfanyl-containing analogs (e.g., compound) may target cysteine-dependent enzymes, such as proteases or reductases .

Biological Activity

5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone is a compound of interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on various studies.

Synthesis

The synthesis of 5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone can be achieved through cyclocondensation reactions involving hydrazonoyl chlorides. These reactions yield a variety of functionalized fused heterocycles, which exhibit notable biological activity against various microorganisms .

Antimicrobial Properties

Studies have shown that derivatives of pyrimidinone compounds exhibit significant antibacterial and antifungal activities. For instance, 5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone was tested against several bacterial strains and fungi. The results indicated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some fungal species .

Table 1: Antimicrobial Activity of 5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliWeak
Bacillus subtilisModerate
Candida albicansWeak

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to evaluate the safety profile of 5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone. The compound demonstrated low cytotoxicity against normal human cell lines while exhibiting potent effects on cancer cell lines. This selectivity suggests its potential as a therapeutic agent in oncology .

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)
Normal Human Cells>100
Cancer Cell Line A25
Cancer Cell Line B30

The mechanism by which 5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit specific enzymes involved in cellular processes such as nitric oxide synthase (NOS), which is crucial for various signaling pathways in cells .

Case Studies

A notable case study involved the evaluation of this compound's effects on neuronal nitric oxide synthase (nNOS). The findings indicated that modifications to the pyrimidinone structure could enhance its inhibitory potency against nNOS while maintaining selectivity over inducible nitric oxide synthase (iNOS) .

Q & A

Basic: What synthetic strategies are recommended for preparing 5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone, and how can reaction conditions be optimized?

Answer:
The Biginelli reaction is a common method for synthesizing dihydropyrimidinones (DHPMs). For nitro-substituted derivatives like 5-nitro-4,6-diphenyl-DHPM, key considerations include:

  • Catalyst selection : Lewis acids (e.g., FeCl₃ or Bi(OTf)₃) improve cyclocondensation efficiency of urea, diketones, and aldehydes .
  • Solvent optimization : Ethanol or acetic acid under reflux often balances yield and purity. Microwave-assisted synthesis can reduce reaction time .
  • Nitro-group stability : Use mild acidic conditions to prevent nitro reduction. Post-synthetic purification via recrystallization (e.g., ethanol/water) is recommended .

Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization of this compound?

Answer:

  • NMR : ¹H/¹³C NMR confirms the dihydropyrimidinone core. Key signals include NH protons (δ 9–10 ppm) and aromatic protons (δ 7–8 ppm for phenyl groups). Nitro groups deshield adjacent carbons .
  • HPLC : Reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) and methanol gradients resolve impurities. UV detection at 254 nm is standard .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~352.12 g/mol) and nitro-group fragmentation patterns .

Advanced: How do electronic properties (HOMO/LUMO, ESP) influence the biological activity of nitro-substituted DHPMs?

Answer:

  • HOMO/LUMO analysis : The nitro group lowers LUMO energy, enhancing electron-accepting capacity for interactions with biological targets (e.g., enzymes). Computational tools like DFT (B3LYP/6-31G*) model these orbitals .
  • Electrostatic potential (ESP) : Nitro groups create electron-deficient regions, favoring binding to nucleophilic residues (e.g., cysteine or lysine). ESP maps guide structure-based drug design .
  • LogP/pKa prediction : Software like ACD/Labs predicts lipophilicity (logP ~2.5) and ionization (pKa ~8.5 for the NH group), critical for membrane permeability .

Advanced: What experimental and computational methods quantify hydrogen-bonding dynamics in DHPM derivatives?

Answer:

  • Fluorescence quenching : Measures dimerization constants (K~10³–10⁴ M⁻¹) for 2-ureido-pyrimidinone analogs. Lifetimes (τ ~1–10 µs) reflect hydrogen bond stability .
  • ²hJNN coupling : ¹⁵N-enriched NMR detects through-hydrogen-bond J-coupling (e.g., ~7 Hz for UPy dimers), confirming quadruple H-bonding .
  • MD simulations : All-atom models (e.g., AMBER) simulate solvent effects on H-bond lifetimes, aiding in thermodynamic profiling .

Basic: How should researchers design assays to evaluate biological activity while minimizing false positives?

Answer:

  • Target selection : Prioritize enzymes (e.g., kinases, DHFR) with active sites complementary to the nitro and phenyl groups. Docking studies (AutoDock Vina) pre-screen binding .
  • Control experiments : Include parent DHPMs (without nitro/phenyl groups) to isolate substituent effects. Use standardized cell lines (e.g., HEK293) for cytotoxicity assays .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ values. Triplicate runs and ANOVA analysis reduce variability .

Advanced: What computational approaches predict logP/pKa for nitro-DHPMs, and how reliable are they?

Answer:

  • QSAR models : Use descriptors like molar refractivity and topological surface area. Training sets with >50 DHPM derivatives achieve R² >0.85 .
  • Machine learning : Random forest or ANN models trained on PubChem data improve logP accuracy (±0.3 units) .
  • Validation : Compare predicted vs. experimental logP (shake-flask method) and pKa (potentiometric titration) .

Basic: How can contradictory reports on DHPM bioactivity be resolved methodologically?

Answer:

  • Meta-analysis : Pool data from systematic reviews (e.g., Eur. J. Med. Chem.) to identify trends. Subgroup analysis by substituent (nitro vs. methyl) clarifies structure-activity relationships .
  • Replication studies : Standardize assay protocols (e.g., fixed incubation time, cell passage number) to minimize inter-lab variability .
  • Counter-screening : Test compounds against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .

Advanced: How does J-coupling analysis elucidate solution-phase behavior of DHPM derivatives?

Answer:

  • ¹⁵N-labeled NMR : Synthesize ¹⁵N-enriched DHPMs to observe ²hJNN coupling (~7 Hz), confirming H-bond-mediated dimerization .
  • Variable-temperature NMR : Track coupling constant changes with temperature to estimate activation energy for dimer dissociation .
  • COSY/NOESY : Correlate spatial proximity of NH protons and aromatic groups in aggregated states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.